![molecular formula C17H19NO B14368225 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol CAS No. 90235-55-5](/img/structure/B14368225.png)
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexanol ring and a butadiyne chain substituted with a methyl(phenyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol typically involves the coupling of a cyclohexanol derivative with a butadiyne chain. The process often employs oxidative acetylene coupling strategies, which are facilitated by orthogonal alkyne protection groups . The reaction conditions usually require a catalyst, such as palladium or copper, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols and amines.
Applications De Recherche Scientifique
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol: A similar compound with a cyclopentanol ring instead of a cyclohexanol ring.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Another related compound with a different structural backbone.
Uniqueness
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
90235-55-5 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1-[4-(N-methylanilino)buta-1,3-diynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H19NO/c1-18(16-10-4-2-5-11-16)15-9-8-14-17(19)12-6-3-7-13-17/h2,4-5,10-11,19H,3,6-7,12-13H2,1H3 |
Clé InChI |
SOCCKSGZZIURQG-UHFFFAOYSA-N |
SMILES canonique |
CN(C#CC#CC1(CCCCC1)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)

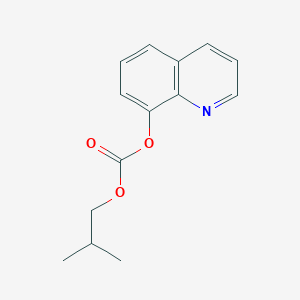
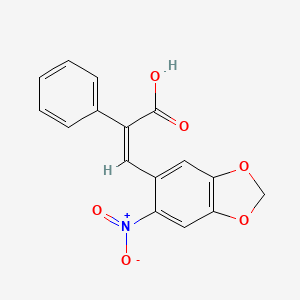

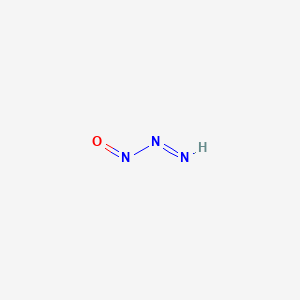
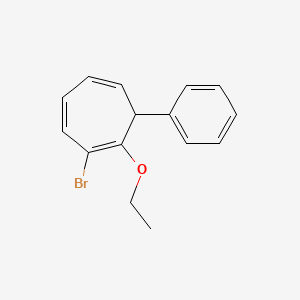
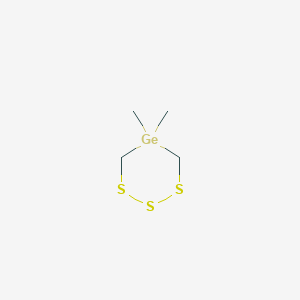
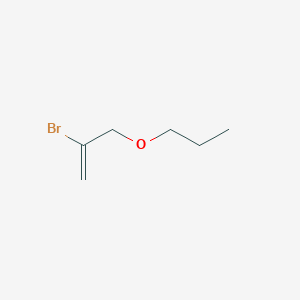
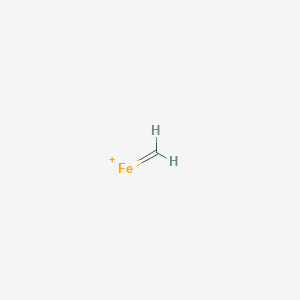
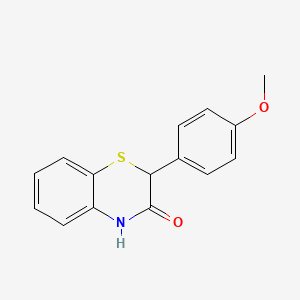
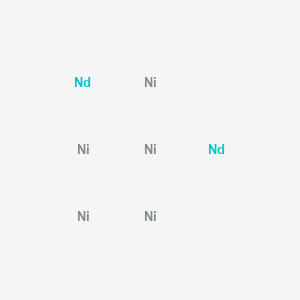
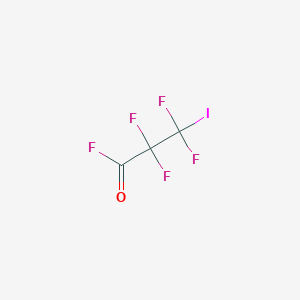
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
